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3-(3-Chloropropyl)piperidine

Cat. No.: B13962149
M. Wt: 161.67 g/mol
InChI Key: RBYVIYGYCLRQAD-UHFFFAOYSA-N
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Description

The compound 3-(3-Chloropropyl)piperidine is a bifunctional molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its utility stems from the unique combination of a piperidine (B6355638) ring and a reactive chloropropyl side chain. The hydrochloride salt form, N-(3-chloropropyl)piperidine hydrochloride, is a common variant used in various synthetic applications. nbinno.comchembk.com

IdentifierValueSource
Chemical FormulaC₈H₁₆ClN nih.gov
Molecular Weight161.67 g/mol nih.gov
CAS Number1458-63-5 nih.gov
IUPAC Name1-(3-chloropropyl)piperidine (B110583) nih.gov

Properties of N-(3-chloropropyl)piperidine hydrochloride:

IdentifierValueSource
Chemical FormulaC₈H₁₇Cl₂N nih.gov
Molecular Weight198.13 g/mol nih.govchemimpex.com
CAS Number5472-49-1 nbinno.comnih.gov
AppearanceWhite crystalline solid/powder nbinno.comchemimpex.com
Melting Point216 - 223 °C chembk.comchemimpex.com
SolubilitySoluble in water and alcohol nbinno.comchembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B13962149 3-(3-Chloropropyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

3-(3-chloropropyl)piperidine

InChI

InChI=1S/C8H16ClN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2

InChI Key

RBYVIYGYCLRQAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCCCl

Origin of Product

United States

Synthetic Methodologies for 3 3 Chloropropyl Piperidine and Analogues

Direct Alkylation Approaches

Direct alkylation methods provide a straightforward route to 3-(3-chloropropyl)piperidine and its analogues by forming a new carbon-nitrogen bond. These approaches typically involve the reaction of a piperidine (B6355638) derivative with a suitable propyl halide.

Reaction of Piperidine with Halogenated Propyl Reagents

A common and direct method for the synthesis of 1-(3-chloropropyl)piperidine (B110583) involves the reaction of piperidine with a dihalogenated propane. The differential reactivity of the halogens allows for selective substitution.

The reaction between piperidine and 1-bromo-3-chloropropane (B140262) is a widely employed method for the synthesis of 1-(3-chloropropyl)piperidine. rsc.orgscispace.comprepchem.comresearchgate.net The greater reactivity of the bromine atom compared to the chlorine atom in nucleophilic substitution reactions allows for the selective alkylation of the piperidine nitrogen. noaa.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent like acetonitrile (B52724) or acetone. rsc.orgresearchgate.netprepchem.com

For instance, a general procedure involves adding 1-bromo-3-chloropropane dropwise to a solution of a secondary amine and anhydrous cesium carbonate in acetonitrile, followed by stirring at room temperature overnight. rsc.org The product is then isolated through filtration, evaporation, and extraction. rsc.org Another example describes the reaction of 4-phenylpiperidine (B165713) with 1-bromo-3-chloropropane in acetonitrile with potassium carbonate, stirred at 25°C for 24 hours, to yield 1-(3-chloropropyl)-4-phenylpiperidine. prepchem.com

The reaction conditions can be optimized to improve yields. For example, in the synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, a 50% sodium hydroxide (B78521) solution is added dropwise to a mixture of the piperazine (B1678402) hydrochloride and 1-bromo-3-chloropropane in a water/acetone solvent system while maintaining a low temperature. prepchem.com

Table 1: Synthesis of 1-(3-Chloropropyl)piperidine and Analogues using 1-Bromo-3-chloropropane

Starting Amine Base Solvent Reaction Conditions Product Yield Reference
Piperidine Cesium Carbonate Acetonitrile Room Temperature, Overnight 1-(3-Chloropropyl)piperidine 45% rsc.org
4-Phenylpiperidine Potassium Carbonate Acetonitrile 25°C, 24 hours 1-(3-Chloropropyl)-4-phenylpiperidine - prepchem.com
1-(3-Chlorophenyl)piperazine (B195711) HCl Sodium Hydroxide Water/Acetone 0-10°C, then Room Temp. 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine 66% (as HCl salt) prepchem.com
Piperidine-4-carboxamide - - - 1-(3-Chloropropyl)piperidine-4-carboxamide - google.com
3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one - - - 1-(3-Chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one 72% scispace.com

The use of 3-chloropropylamine (B7771022) in the synthesis of this compound derivatives presents a different synthetic challenge. Direct alkylation of piperidine with 3-chloropropylamine is not a standard route. Instead, 3-chloropropylamine hydrochloride is often used in condensation reactions with other molecules to build the desired piperidine-containing structure. For example, in the synthesis of roxatidine (B1205453) acetate (B1210297) hydrochloride, 3-(1-piperidine methyl)phenol is reacted with 3-chloropropylamine hydrochloride in a refluxing DMF solution with sodium hydride and sodium hydroxide. google.com This reaction forms an ether linkage rather than a direct C-N bond between the piperidine and the chloropropylamine moiety. google.com

N-Alkylation Strategies

N-alkylation strategies focus on introducing the 3-chloropropyl group onto a pre-existing piperidine ring. This can be achieved through various methods, including direct alkylation of piperidine derivatives and in situ reactivity enhancement of the alkylating agent.

This approach involves the N-alkylation of a substituted piperidine with a 3-chloropropyl-containing reagent. For example, N-[3-chloropropyl]-4-methylpiperidine can be synthesized by the alkylation of 4-methylpiperidine (B120128) with a suitable chloropropyl halide under basic conditions. evitachem.com The choice of solvent, such as a polar aprotic solvent, can facilitate the nucleophilic attack. evitachem.com Another example is the synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, where 1-(3-chlorophenyl)piperazine is alkylated with 1-bromo-3-chloropropane. prepchem.com

The Finkelstein reaction, which involves the exchange of one halogen for another, can be adapted to enhance the reactivity of the alkylating agent. wikipedia.orgbyjus.comiitk.ac.in A modified Finkelstein reaction can be used to convert a less reactive chloro- Ggroup into a more reactive iodo- group in situ. This increases the rate and efficiency of the N-alkylation. nih.gov

For example, in the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, commercially available 1-(3-chloropropyl)piperidine hydrochloride is treated with potassium iodide, tetrabutylammonium (B224687) bromide (TBAB), and potassium carbonate. nih.gov This generates the more reactive 1-(3-iodopropyl)piperidine in the reaction mixture, which then readily alkylates the benzofuran-2-carboxamide (B1298429). nih.gov This in situ generation avoids the need to isolate the often less stable iodo-intermediate. The use of a phase-transfer catalyst like TBAB can be crucial for the success of such reactions.

Table 2: Reagents for Modified Finkelstein Reaction

Reagent Function Reference
Potassium Iodide Iodine Source for Halogen Exchange nih.gov
Tetrabutylammonium Bromide (TBAB) Phase-Transfer Catalyst nih.gov
Potassium Carbonate Base nih.gov
Sodium Hydride Base nih.gov

Cyclization-Based Synthetic Routes

Cyclization reactions represent a powerful and direct approach to the formation of the piperidine ring system. These methods often involve the intramolecular formation of a carbon-nitrogen bond from a suitably functionalized acyclic precursor.

Intramolecular Cyclization Precursors

A well-established and efficient one-pot method for the synthesis of cyclic amines, including piperidines, involves the chlorination and subsequent cyclization of amino alcohols. organic-chemistry.orgorganic-chemistry.org This approach circumvents the need for the more traditional and laborious multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.orgorgsyn.org

The process typically employs thionyl chloride (SOCl₂) as the chlorinating agent. organic-chemistry.org The reaction mechanism, as investigated by in situ NMR spectroscopy, involves the initial formation of a chlorosulfinyl ester intermediate. This intermediate then converts to the corresponding amino chloride, which upon treatment with a base, undergoes intramolecular cyclization to yield the desired cyclic amine. organic-chemistry.org An optimized protocol involves the slow, inverse addition of the amino alcohol solution to SOCl₂ in a suitable solvent like isopropyl acetate. This technique helps to suppress side reactions by rapidly protonating the amine group, thereby preventing unwanted nucleophilic interactions. organic-chemistry.org

This methodology has demonstrated broad applicability in the synthesis of various nitrogen heterocycles, including pyrrolidines and piperidines, with excellent yields. organic-chemistry.org For instance, the cyclization of 1-amino-5-chloro-2-pentanol, which can be synthesized from (S)-epichlorohydrin, yields (S)-3-hydroxypiperidine. lookchem.com While most substrates cyclize readily at room temperature, some may require heating to facilitate the transformation. orgsyn.org The scalability of this method has also been demonstrated, making it a practical approach for larger-scale synthesis. organic-chemistry.org

A specific example of a related cyclization involves the synthesis of trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones, which can be subsequently transformed into trans- and cis-2-arylpiperidine-3-carboxylates. ugent.be

Table 1: Examples of Amino Alcohol Cyclization

Starting Material Reagent Product Yield Reference
Amino alcohol SOCl₂ Cyclic amine High organic-chemistry.org
(S)-1-amino-5-chloro-2-pentanol Base (S)-3-hydroxypiperidine - lookchem.com

Note: Specific yield for (S)-3-hydroxypiperidine was not provided in the source.

Another versatile method for the synthesis of N-substituted piperidines and other nitrogen heterocycles is the cyclocondensation of alkyl dihalides with primary amines. researchgate.netorganic-chemistry.org This one-pot synthesis is often facilitated by microwave irradiation in an alkaline aqueous medium, offering a simple and efficient route to a variety of azacycloalkanes. researchgate.net

This approach is applicable to the synthesis of a range of heterocyclic systems, including azetidines, pyrrolidines, piperidines, and azepanes. researchgate.net The reaction of 1,5-dihalopentanes with primary amines is a classic example leading to the formation of the piperidine ring. dtic.mil For instance, 1,5-dichloropentanes, which can be obtained from the treatment of tetrahydropyrans with concentrated hydrochloric acid, readily cyclize with primary amines to afford piperidines. dtic.mil

A related strategy involves the reaction of N-(3-Chloropropyl)piperidine hydrochloride with a suitable nucleophile. prepchem.com In one documented synthesis, it was used to alkylate 5-(Indol-3-yl)hydantoin in the presence of sodium ethoxide. prepchem.com Similarly, a modified Finkelstein reaction can be employed to convert 1-(3-chloropropyl)piperidine hydrochloride to the more reactive iodopropylpiperidine in situ, which then reacts with various anions. nih.gov

Table 2: Cyclocondensation of Alkyl Dihalides and Primary Amines

Alkyl Dihalide Primary Amine/Nucleophile Product Conditions Reference
Alkyl dihalides Primary amines/hydrazines N-Azacycloalkanes Microwave, aqueous alkali researchgate.net
1,5-Dichloropentane Primary amines Piperidines - dtic.mil
N-(3-Chloropropyl)piperidine HCl 5-(Indol-3-yl)hydantoin 5-(Indol-3-yl)-3-[3-(piperid-1-yl)propyl]hydantoin NaOEt, reflux prepchem.com

Aza-Prins Type Cyclizations

The aza-Prins reaction is a powerful and highly efficient method for constructing saturated nitrogen-containing heterocycles, including piperidines. acs.orgnih.govacs.org This reaction typically involves the cyclization of a homoallylic amine with an aldehyde or, in some variations, an epoxide. rasayanjournal.co.inusm.edu

Niobium(V) chloride (NbCl₅) has emerged as an effective Lewis acid for promoting aza-Prins type cyclizations. rasayanjournal.co.in It offers advantages such as ease of handling, lower catalytic loading, and high stability. rasayanjournal.co.in This methodology has been successfully applied to the synthesis of 4-chloropiperidine (B1584346) derivatives from epoxides and homoallylic amines. rasayanjournal.co.in

In this process, NbCl₅ is believed to mediate the opening of the epoxide ring. This is followed by an intramolecular hydrogen migration after the nucleophilic attack of the amine. A subsequent rearrangement leads to a piperidine carbonium ion. The readily available chloride ion from NbCl₅ then attacks this intermediate to yield the 4-chloropiperidine derivative. rasayanjournal.co.in The reaction is generally efficient, with good yields ranging from 80% to 93%. rasayanjournal.co.in It has been observed that the nature of the substituents on the epoxide and the protecting group on the amine can have a mild effect on the reaction yield and time. rasayanjournal.co.in

A significant challenge in aza-Prins reactions has historically been the lack of diastereoselectivity and the formation of racemic products. acs.orgnih.govacs.org However, recent advancements have addressed this issue, enabling the synthesis of both diastereomerically and enantiopure substituted piperidines. acs.orgnih.govacs.org

Stereocontrol can be achieved through various strategies. One approach involves the use of a chiral auxiliary on the homoallylic amine. acs.org For example, it has been shown that the aza-Prins reaction can be 2,6-trans selective. acs.org By employing a chiral center adjacent to the nitrogen in the homoallylic amine starting material, this trans relationship can be maintained, leading to the generation of a new chiral center with controlled stereochemistry. acs.org

Another strategy for achieving stereoselectivity involves placing a hydroxyl group on the carbon adjacent to the nitrogen in the starting material. A Lewis acid can then coordinate with the resulting N-acyl aminal, facilitating the elimination of the hydroxyl group and initiating a stereoselective cyclization. usm.edu The development of these stereoselective methods has greatly expanded the utility of the aza-Prins reaction for the synthesis of complex, enantiopure piperidine-containing molecules. acs.orgnih.govacs.orgresearchgate.net

Table 3: Aza-Prins Cyclization for Piperidine Synthesis

Reactants Catalyst/Promoter Product Type Key Feature Reference
Epoxides and homoallylic amines NbCl₅ 4-Chloropiperidine derivatives Efficient, good yields rasayanjournal.co.in
Homoallylic amine with chiral auxiliary and aldehyde Lewis Acid Enantiopure substituted piperidines Stereoselective acs.org

Radical-Mediated and Transition Metal-Catalyzed Cyclizations for Piperidine Rings

The formation of the piperidine ring can be efficiently achieved through intramolecular cyclization reactions involving radical intermediates or transition metal catalysts. These methods offer powerful tools for the construction of substituted piperidines with high levels of control over regioselectivity and stereoselectivity.

Radical-Mediated Cyclizations:

Radical-mediated cyclizations are a cornerstone in the synthesis of cyclic compounds, including piperidines. A classic example is the Hofmann-Löffler reaction, where an N-haloamine is decomposed thermally or photochemically in the presence of a strong acid to generate a nitrogen-centered radical. wikipedia.org This radical then abstracts a hydrogen atom from the δ-position, leading to a carbon-centered radical that subsequently cyclizes to form the piperidine ring. wikipedia.org

Modern advancements in radical chemistry have led to the development of more versatile and milder methods. For instance, the cyclization of N-allyl-α-haloamides can be initiated by photoredox catalysis to produce γ-lactams, which are precursors to substituted piperidines. mdpi.com Copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-haloamines has also been reported for the synthesis of substituted pyrrolidines, a reaction principle that can be extended to piperidine synthesis. mdpi.com The use of organic photoredox catalysts, in conjunction with a trialkylamine reductant, allows for the generation of aryl radicals from aryl halides, which can then undergo regioselective cyclization to form complex spirocyclic piperidines under mild conditions. nih.gov

Cobalt complexes have also been employed as catalysts in radical cyclizations. For example, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to furnish piperidines. nih.gov

Transition Metal-Catalyzed Cyclizations:

Transition metal catalysis offers a broad and powerful platform for the synthesis of piperidines, primarily through intramolecular hydroamination and related cyclization reactions. researchgate.netmdpi.comsemanticscholar.org A variety of transition metals, including palladium, rhodium, iridium, and iron, have been shown to effectively catalyze the formation of the piperidine ring from unsaturated amine precursors. nih.govsemanticscholar.orgunimi.it

Palladium-catalyzed intramolecular hydroamination of aminoalkenes is a widely used method for the synthesis of nitrogen-containing heterocycles. mdpi.com For example, palladium catalysts can effect the cyclization of unsaturated amines to form piperidines, often with high stereoselectivity. semanticscholar.org Rhodium catalysts are also highly effective, particularly for the synthesis of 3-substituted piperidines from the corresponding fluorinated pyridines under mild conditions. nih.gov

Iridium catalysts, especially those containing P,N-ligands, have been successfully applied in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, leading to chiral piperidines. semanticscholar.org Iron catalysts, such as Fe(OTf)₃, have been shown to catalyze the hydroamination of allenes to produce piperidines, with the reaction conditions influencing the product outcome. unimi.it

The general mechanism for many late transition metal-catalyzed hydroaminations involves the coordination of the metal to the alkene, followed by nucleophilic attack of the amine, and subsequent protonolysis to release the cyclic product and regenerate the catalyst. libretexts.org

Multi-Component Reactions for Piperidine Scaffold Formation

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including highly functionalized piperidines. bas.bgtaylorfrancis.comingentaconnect.com These one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and the ability to generate molecular diversity.

A common MCR for piperidine synthesis involves the condensation of a β-ketoester, an aromatic aldehyde, and an aniline (B41778) derivative. ingentaconnect.com This reaction can be catalyzed by a variety of catalysts, including Lewis acids and Brønsted acids. For example, H₃PW₁₂O₄₀ has been used as an efficient and recyclable catalyst for this transformation, proceeding via a plausible aza-Diels-Alder reaction between an in situ-generated imine and an enamine intermediate. ingentaconnect.com Other catalysts that have been successfully employed for this reaction include bismuth nitrate, molecular iodine, and various metal chlorides. ingentaconnect.com

The scope of MCRs for piperidine synthesis is broad, allowing for the incorporation of a wide range of substituents on the piperidine ring. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction, with some methods favoring the formation of specific isomers. taylorfrancis.com The development of catalytic systems for these MCRs is crucial for achieving high yields and selectivity under mild conditions, making them attractive for both academic and industrial applications. mdpi.com

Chemical Transformations and Derivatization Strategies

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The chlorine atom on the propyl side chain of 3-(3-Chloropropyl)piperidine is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups through substitution reactions. acs.org

The chloropropyl group readily undergoes nucleophilic substitution, where the chlorine is displaced by various nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for building more complex molecular architectures.

For instance, the hydrochloride salt of 1-(3-chloropropyl)piperidine (B110583) is frequently used to N-alkylate secondary amines or amides. In a typical reaction, a substrate containing an N-H bond is deprotonated with a base, such as sodium hydride (NaH), and then reacted with 1-(3-chloropropyl)piperidine. This process has been used to synthesize novel benzofuran-2-carboxamide (B1298429) ligands, where the piperidine (B6355638) moiety is introduced onto the amide nitrogen. The reaction often employs potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the substitution.

Similarly, the chlorine can be displaced by oxygen nucleophiles, such as those derived from phenols or alcohols (alkoxides). An example is the O-alkylation of 4-hydroxybenzaldehyde (B117250) with 1-(3-chloropropyl)piperidine in the presence of potassium carbonate (K₂CO₃) to form the corresponding ether. mdpi.com This reaction connects the piperidine unit to an aromatic ring through an ether linkage, a common motif in pharmacologically active molecules. mdpi.com While direct examples with simple thiols are less specifically documented in the immediate literature, the general principles of nucleophilic substitution strongly support that thiols would react in a similar manner to form thioethers. The conversion of bis-(3-chloropropyl)disulfide with piperidine further illustrates the reactivity of the chloropropyl group with amine nucleophiles. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagents Product Type Reference
N-phenylbenzofuran-2-carboxamide NaH, K₂CO₃, TBAB, KI, in CH₂Cl₂ N-Alkylated Amide
4-Hydroxybenzaldehyde K₂CO₃, in CHCl₃/H₂O Aryl Propyl Ether mdpi.com

The nucleophilic nitrogen atom of the piperidine ring can react with alkyl halides to form quaternary ammonium (B1175870) salts. While this is a reaction of the piperidine nitrogen itself, this compound can also be used as the alkylating agent to quaternize other tertiary amines. More significantly, the tertiary amine of the piperidine ring in this compound can react with other alkylating agents to form a quaternary ammonium salt. For example, quaternization of various N,N-dimethylamino derivatives with alkyl halides is a well-established method for producing such salts. rsc.org These reactions are typically carried out by mixing the tertiary amine with an excess of the alkylating agent in a suitable solvent like acetonitrile (B52724). rsc.org The resulting quaternary ammonium salts often precipitate from the solution and can be purified by recrystallization. rsc.org The synthesis of these salts is of interest due to their potential biological activities. rsc.orgresearchgate.net

Intramolecular Cyclization Reactions for Novel Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic alkyl chloride, makes it a prime candidate for intramolecular cyclization reactions to form novel ring systems.

A notable example involves the transformation of trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones into piperidine derivatives. osti.gov In this multi-step process, the azetidin-2-one (B1220530) (β-lactam) ring is first opened, and subsequent base-mediated intramolecular nucleophilic displacement of the chloride by the newly formed secondary amine leads to the formation of a new piperidine ring. osti.gov This strategy demonstrates the utility of the chloropropyl group in constructing more complex heterocyclic systems.

Other research points towards the potential for intramolecular cyclization to form different types of bicyclic systems. researchgate.netacs.org For example, there have been proposed cyclizations of molecules containing a 3-chloropropyl side chain to generate indolizidine ring systems, although these are sometimes noted as attempted or challenging transformations. acs.org The formation of an aziridinium (B1262131) ion from 3-chloropiperidines is another form of intramolecular cyclization that is considered a key step in their mechanism of action as alkylating agents. acs.org

Oxidation and Reduction Pathways

The this compound molecule can undergo various oxidation and reduction reactions, targeting either the piperidine ring or the side chain.

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation. Common oxidation products of N-alkylpiperidines include N-oxides, which can be formed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or even weaker agents like periodates. researchgate.netgoogle.com Another significant oxidation pathway is the oxidation of the carbon atom alpha to the nitrogen (the C2 and C6 positions of the piperidine ring). Aerobic oxidation of piperidines, catalyzed by agents like ceria-supported nanogold, can lead to the formation of the corresponding lactam (2-piperidone). osti.gov Furthermore, oxidative N-dealkylation, a common metabolic pathway for N-alkylpiperidines catalyzed by cytochrome P450 enzymes, results in the removal of the N-alkyl group. acs.orgnih.gov This can also be achieved through chemical methods, such as photoredox catalysis. acs.org Photocatalytic oxidation can also lead to functionalization at the α- or β-positions of the piperidine ring. acs.org

Reduction: Reduction reactions typically target functional groups on the piperidine ring or side chain. While the saturated piperidine ring itself is generally resistant to reduction, any introduced unsaturation could be hydrogenated. For example, pyridinium (B92312) salts, which can be formed from pyridine (B92270) derivatives, can be catalytically hydrogenated to the corresponding piperidines. acs.orgnih.gov This is relevant in syntheses starting from pyridine precursors to build the piperidine skeleton. acs.org A more direct reductive pathway for a molecule like this compound would involve the reduction of functional groups that have been added through derivatization. For example, if an N-acylpiperidine derivative is formed, the acyl group can be reduced to an N-alkyl group. google.com

Functional Group Interconversions on the Piperidine Ring and Side Chain

Beyond the primary reactions of the chloropropyl chain, both the piperidine ring and the side chain can undergo a variety of functional group interconversions. These transformations are crucial for fine-tuning the properties of the final molecule.

For example, derivatives of this compound can be synthesized where the piperidine ring itself is modified. The synthesis of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione introduces two ketone functionalities onto the piperidine ring, transforming it into a glutarimide (B196013) derivative. nih.gov In other synthetic sequences, functional groups introduced via the chloropropyl chain can be further modified. A reaction sequence starting from trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones leads to the formation of methyl 1-alkyl-2-arylpiperidine-3-carboxylates. osti.gov This methyl ester can then be further transformed, for example, into a piperidine-1,3-dicarboxylate by reaction with alkyl chloroformates. osti.govgrafiati.com

Stereoselective Transformations and Isomer Interconversions

Control of stereochemistry is critical in the synthesis of many biologically active molecules. Transformations involving this compound can be designed to be stereoselective, or to allow for the interconversion of isomers.

A clear example of isomer interconversion is seen in the chemistry of piperidine-3-carboxylates derived from 3-(3-chloropropyl)azetidin-2-ones. The initial cyclization product is the trans-isomer of methyl 1-alkyl-2-arylpiperidine-3-carboxylate. osti.gov This trans-isomer can be selectively converted into the corresponding cis-isomer by treatment with hydrazine (B178648) monohydrate in methanol. osti.govgrafiati.com

Stereoselective synthesis aims to produce a single desired stereoisomer. While not always starting directly from this compound, many synthetic routes to chiral piperidines employ related strategies. For example, the stereoselective synthesis of (+)-CP-99,994, a substance P antagonist, involves intermediates derived from 3-(chloropropyl)azetidin-2-ones, highlighting the importance of stereocontrol in these reactions. nih.gov The principles of asymmetric synthesis, such as using chiral catalysts or starting from enantiopure precursors, are applied to create piperidine derivatives with specific stereochemistry. google.commdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(3-Chloropropyl)piperidine hydrochloride
Sodium hydride
Benzofuran-2-carboxamide
Potassium carbonate
Tetrabutylammonium bromide
4-Hydroxybenzaldehyde
Bis-(3-chloropropyl)disulfide
Piperidine
N,N-dimethylamino derivatives
Acetonitrile
trans-4-Aryl-3-(3-chloropropyl)azetidin-2-one
Aziridinium ion
Indolizidine
m-Chloroperbenzoic acid
2-Piperidone
1-[3-(Trimethoxysilyl)propyl]piperidine-2,6-dione
Methyl 1-alkyl-2-arylpiperidine-3-carboxylate
Alkyl chloroformate
Piperidine-1,3-dicarboxylate
Hydrazine monohydrate

Polymerization Reactions Utilizing this compound Derivatives

The polymerization of piperidine-containing monomers, such as XPPMA, offers a pathway to new polymers with unique properties. The investigation into the radical polymerization of these monomers provides a comprehensive understanding of their reactivity and the characteristics of the resulting polymers.

The radical polymerization of 1-chloro-3-piperidine-2-propylmethacrylate (XPPMA) has been successfully carried out using initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide in various organic solvents. researchcommons.org The process is sensitive to several factors, including the nature of the solvent, temperature, and the concentrations of both the monomer and the initiator. researchcommons.orgresearchcommons.org Studies have shown that the polymerization of XPPMA can be achieved in different solvent media within a temperature range of 50–80°C. researchcommons.org The structure of the synthesized monomer has been confirmed using methods such as IQ, PMR-spectroscopy, and chromatic-mass spectrometry. researchcommons.org

The synthesis of high molecular weight compounds is a key objective in polymer chemistry. In the case of XPPMA, a crosslinked high molecular weight compound has been synthesized. researchcommons.org The characterization of this polymer involved determining its physicochemical properties, such as the rate of swelling in water and other media, resistance to degradation, and mechanical strength. researchcommons.org The average characteristic viscosity of poly(1-chloro-3-piperidine-2-propylmethacrylate) was determined using viscometry, a common technique for estimating the molecular weight of polymers. researchcommons.orgresearchcommons.org The results indicated that the viscosity values of the polymers are influenced by the polymerization temperature, with lower temperatures generally yielding polymers with higher characteristic viscosity. researchcommons.org

The kinetics of the radical polymerization of XPPMA have been thoroughly investigated to understand the influence of monomer and initiator concentrations on the reaction rate and polymer yield. researchcommons.orgresearchcommons.org

Effect of Monomer Concentration: Research has demonstrated a direct relationship between the monomer concentration and the rate of polymerization. researchcommons.orgresearchcommons.org As the concentration of XPPMA increases, the reaction rate also increases. researchcommons.org Kinetic analysis revealed that the order of the polymerization reaction with respect to the monomer is 1.5. researchcommons.orgresearchcommons.org

Effect of Initiator Concentration: The concentration of the initiator also plays a crucial role in the polymerization process. Studies on the effect of initiator concentration on the polymerization of XPPMA have been conducted. researchcommons.org The reaction order with respect to the initiator was found to be 0.56. researchcommons.orgresearchcommons.org The activation energy for the polymerization process was calculated to be 59.8 kJ/mol. researchcommons.orgresearchcommons.org

The following table summarizes the kinetic parameters for the radical polymerization of XPPMA:

Table 1: Kinetic Parameters for the Radical Polymerization of 1-chloro-3-piperidine-2-propylmethacrylate (XPPMA)
Parameter Value
Reaction Order (Monomer) 1.5 researchcommons.orgresearchcommons.org
Reaction Order (Initiator) 0.56 researchcommons.orgresearchcommons.org
Activation Energy (Ea) 59.8 kJ/mol researchcommons.orgresearchcommons.org

This data is crucial for optimizing the polymerization process to achieve desired polymer characteristics.

Role As a Versatile Chemical Intermediate and Building Block

Precursor in Complex Organic Synthesis

In the realm of organic synthesis, 3-(3-Chloropropyl)piperidine provides a robust scaffold for constructing intricate molecular frameworks. The piperidine (B6355638) ring is a prevalent structural motif in many biologically active compounds, and the chloropropyl chain offers a convenient handle for elaboration and cyclization reactions.

The dual reactivity of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The piperidine nitrogen can participate in reactions, or the chloropropyl group can be used to link the piperidine moiety to other cyclic systems. For instance, it serves as a key intermediate in the preparation of complex structures like triazolotriazine derivatives, which are recognized for their potential as A2A receptor antagonists.

The general strategy involves using the 3-chloropropyl group as an electrophile that reacts with other nucleophiles to form larger heterocyclic systems. Alternatively, intramolecular reactions can lead to fused or bridged bicyclic systems. The versatility of this precursor allows for the creation of a library of heterocyclic compounds, which is crucial in medicinal chemistry for drug discovery programs. frontiersin.orgnih.govorkg.org

Table 1: Examples of Heterocyclic Systems Synthesized from Piperidine Precursors

Heterocyclic SystemGeneral Synthetic StrategyPotential Application
PyridinesCycloaddition reactions or multicomponent reactions involving a piperidine-derived fragment. nih.govBuilding blocks for pharmaceuticals and agrochemicals. nih.gov
PyrimidinesCondensation reactions of a piperidine-containing intermediate with compounds like chalcones and urea. nih.govCore structures in various bioactive compounds. nih.gov
TriazinesCyclization reactions involving a piperidine-functionalized precursor. nih.govInvestigated for antimalarial and anti-HIV activity. nih.gov

The three-carbon chain of the chloropropyl group provides the necessary flexibility and length for intramolecular cyclization reactions, leading to the formation of polycyclic and spirocyclic systems. Spirocyclic piperidines, in particular, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively present pharmacophoric elements in well-defined spatial orientations. nih.govwhiterose.ac.uk

A synthetic strategy could involve the modification of the piperidine nitrogen, followed by an intramolecular reaction where a nucleophile attacks the electrophilic carbon of the chloropropyl chain, or vice-versa, to form a new ring. For example, a suitably designed precursor derived from this compound could undergo a radical hydroarylation or an intramolecular Michael addition to construct a spirocyclic system fused at the 3-position of the piperidine ring. nih.govrsc.orgwhiterose.ac.uk This approach provides access to complex and novel chemical matter with potential applications in drug discovery. nih.gov

Utility in Materials Science

The reactivity of this compound also extends to the field of materials science, where it can be used to modify polymers and create new materials with tailored properties. The piperidine moiety can introduce basicity, hydrophilicity, and a potential site for further functionalization into a material's structure.

Polysiloxanes and polysilsesquioxanes are inorganic-organic hybrid polymers known for their thermal stability, chemical resistance, and unique physical properties. The 3-chloropropyl group is a common linker used to functionalize silane (B1218182) monomers before polymerization or to modify existing polysiloxane chains. mdpi.com

By reacting this compound with a silane coupling agent (e.g., one containing an epoxy or isocyanate group), the piperidine moiety can be tethered to a trialkoxysilane. This functionalized monomer can then undergo hydrolysis and polycondensation to form a polysilsesquioxane where the piperidine group is incorporated as a pendant side chain. This modification can enhance the material's surface properties, adhesion, or its ability to interact with other substances, making it useful for coatings, resins, and chromatographic applications. mdpi.com

Table 2: Potential Functionalization of Siloxane Precursors

Siloxane PrecursorReactive GroupPotential Reaction with Piperidine MoietyResulting Material
(3-Glycidyloxypropyl)trimethoxysilaneEpoxideRing-opening by the piperidine nitrogenPiperidine-functionalized polysilsesquioxane
(3-Isocyanatopropyl)triethoxysilaneIsocyanateReaction with the N-H of the piperidineUrea-linked piperidine-functionalized polysiloxane
Octakis(3-chloropropyl)octasilsesquioxaneAlkyl ChlorideNot a direct reaction with this compound, but demonstrates the utility of the chloropropyl group in functionalizing silsesquioxanes. mdpi.comFunctionalized silsesquioxane cages

In tissue engineering and regenerative medicine, polymeric scaffolds provide a temporary structure for cells to grow and form new tissue. nih.govmdpi.com The surface properties of these scaffolds are critical for cell adhesion, proliferation, and differentiation. This compound can be used as a reagent to chemically modify the surface of various polymeric scaffolds. nih.gov

For instance, polymers with pendant hydroxyl, carboxylic acid, or epoxy groups can be readily functionalized. The nucleophilic piperidine nitrogen or the electrophilic chloropropyl group can be used to covalently attach the piperidine moiety to the polymer backbone. This integration can increase the surface's positive charge density (after protonation or quaternization), which can enhance cell adhesion and influence the scaffold's biological performance. mdpi.com

Chemical Synthesis of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as green solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. core.ac.uk The synthesis of piperidinium-based ionic liquids is a well-established field, and this compound is a suitable precursor for creating novel cations. rsc.org

The synthesis typically involves a quaternization reaction, where the piperidine nitrogen is alkylated with an alkyl halide. This creates a quaternary ammonium (B1175870) cation. The properties of the resulting ionic liquid can be fine-tuned by changing the nature of the alkylating agent and by exchanging the initial halide anion with other anions (e.g., tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide) through a metathesis reaction. mdpi.com The presence of the chloropropyl group on the piperidine ring offers an additional site for further functionalization, allowing for the creation of task-specific or bifunctional ionic liquids. rsc.orgresearchgate.net

Table 3: Potential Ionic Liquids Derived from Piperidine Precursors

Cation PrecursorQuaternizing AgentResulting CationPotential Anion (Post-Metathesis)
3-Methylpiperidine1-Bromoalkanes1-Alkyl-3-methylpiperidinium rsc.orgBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) rsc.org
This compoundMethyl Iodide1-Methyl-3-(3-chloropropyl)piperidiniumTetrafluoroborate ([BF₄]⁻)
This compound1-Bromobutane1-Butyl-3-(3-chloropropyl)piperidiniumHexafluorophosphate ([PF₆]⁻)

Synthetic Bridge to Chiral Piperidine Derivatives

This compound serves as a foundational scaffold in organic synthesis, yet its specific application as a direct precursor in the stereoselective synthesis of chiral piperidine derivatives is not extensively documented in readily available scientific literature. Methodologies for creating chiral piperidines are vast and varied, often relying on strategies such as the asymmetric hydrogenation of pyridine (B92270) derivatives, the use of chiral auxiliaries, or stereoselective cyclization reactions from acyclic precursors. researchgate.netru.nl These advanced techniques are crucial for accessing enantiomerically pure piperidines, which are significant structural motifs in a wide array of natural products and pharmaceutical agents. nih.govnih.gov

While direct stereoselective functionalization of this compound is not a commonly cited pathway, the principles of stereoselective synthesis in piperidine chemistry provide a context for its potential, albeit currently underexplored, role. The focus of modern synthetic chemistry is often on establishing chirality through catalytic asymmetric reactions or by starting from the chiral pool. nih.gov

Diastereoselective and Enantioselective Synthesis

The synthesis of piperidine derivatives with specific stereochemistry is a central challenge in medicinal and organic chemistry. Diastereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms, which is critical for biological activity.

Enantioselective Synthesis: This type of synthesis produces one enantiomer in excess of the other. Common strategies include rhodium-catalyzed C-H insertion and copper-catalyzed cyclization, which can generate chiral centers with high enantioselectivity. nih.govnih.gov The development of chiral catalysts has been pivotal in enabling the enantioselective synthesis of complex molecules, including substituted piperidines. Research in this area often focuses on constructing the chiral piperidine ring from achiral starting materials rather than modifying a pre-existing, non-chiral piperidine scaffold like this compound.

Control of Stereochemistry in Multistep Pathways

Achieving specific stereochemical outcomes in a multi-step synthesis requires careful planning and execution of each reaction. The stereochemistry of piperidine-containing natural products, such as various alkaloids, is often established through meticulously designed synthetic sequences. researchgate.netnih.gov These pathways might involve:

Chiral Pool Synthesis: Starting from naturally occurring enantiopure compounds.

Auxiliary-Based Methods: Temporarily attaching a chiral group to guide the stereochemical course of a reaction.

Catalytic Asymmetric Synthesis: Using chiral catalysts to create stereocenters.

The synthesis of complex targets like spiropiperidines or densely functionalized piperidines often involves cascades or one-pot procedures where multiple stereocenters are set with high control. whiterose.ac.uknih.gov A multi-step flow process, for example, has been used in the synthesis of the alkaloid natural product (–)-oxomaritidine, demonstrating the precise control achievable in modern synthesis. syrris.jp While this compound could theoretically be integrated into such pathways, detailed examples of its use to control the stereochemical trajectory in a multistep synthesis of a chiral piperidine derivative are not well-documented in the reviewed literature.

Mechanistic Investigations of 3 3 Chloropropyl Piperidine Reactions

Reaction Mechanism Elucidation for Cyclization Processes

The formation of a new ring through the intramolecular reaction of 3-(3-chloropropyl)piperidine can proceed through various mechanistic pathways, including radical, ionic, and metal-catalyzed routes. The specific pathway is often dictated by the reaction conditions, such as the presence of radical initiators, acids, bases, or transition metal catalysts.

Radical-mediated cyclization offers a powerful method for the formation of piperidine-containing bicyclic systems. In the context of this compound, a radical approach would typically involve the generation of a carbon-centered radical at the chloropropyl side chain. This can be achieved through the use of a radical initiator, such as AIBN, and a reagent like tributyltin hydride.

Once the radical is formed, it can undergo an intramolecular cyclization onto the piperidine (B6355638) nitrogen. However, a competitive process often observed in such reactions is the 1,5-hydrogen transfer. nih.gov This involves the abstraction of a hydrogen atom from a carbon atom within the piperidine ring by the initially formed radical. This process can lead to the formation of a linear alkene as a byproduct, reducing the efficiency of the desired cyclization. The balance between the radical rebound (cyclization) and hydrogen transfer is a critical factor in determining the product distribution. nih.gov

PathwayDescriptionPotential Product from this compound
Radical Rebound (Cyclization) The initially formed carbon radical attacks the piperidine nitrogen, leading to the formation of a bicyclic product.Octahydropyrido[1,2-a]pyrazine
1,5-Hydrogen Transfer The carbon radical abstracts a hydrogen atom from the piperidine ring, resulting in an isomerized, non-cyclized product.Isomeric piperidine derivative with a double bond

Intramolecular amination represents a direct and atom-economical approach to the synthesis of nitrogen-containing heterocycles. In the case of this compound, the piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a bicyclic product. This intramolecular N-alkylation is a classic example of a nucleophilic substitution reaction.

The reaction is typically promoted by a base, which deprotonates the piperidine nitrogen, increasing its nucleophilicity. The reaction then proceeds via an SN2 mechanism, involving a backside attack on the carbon-chlorine bond. The stereochemistry of the starting material, if chiral, can influence the stereochemical outcome of the product.

Intermolecular amination cascades, while less direct for the cyclization of this compound itself, are a related class of reactions where an external amine is used to initiate a series of bond-forming events. These cascades often involve multiple components and can lead to the rapid assembly of complex molecular architectures.

Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen heterocycles, offering novel pathways for cyclization. acs.org For a substrate like this compound, a metal catalyst could potentially mediate the intramolecular coupling of the piperidine N-H bond with a C-H bond on the chloropropyl chain, although the direct cyclization via nucleophilic substitution of the chloride is more conventional.

A more relevant application of metal catalysis is in the synthesis of piperidine derivatives that could then undergo cyclization. For instance, copper-catalyzed intramolecular C-H amination of N-fluoro amides has been studied mechanistically for the synthesis of piperidines. acs.org The proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. acs.org While not a direct reaction of this compound, these studies provide valuable insights into the mechanisms of metal-catalyzed piperidine ring formation.

A general proposed mechanism for a copper-catalyzed C-H amination is as follows:

Oxidative addition of the N-H bond to the metal center.

C-H bond activation, often the rate-determining step.

Reductive elimination to form the C-N bond and regenerate the catalyst.

Studies of Intermediate Species Formation and Reactivity

The nature of the intermediates formed during the cyclization of this compound is highly dependent on the reaction mechanism.

In radical cyclizations , the key intermediates are carbon-centered radicals. The reactivity of these radicals is governed by their stability and the accessibility of the reaction partner. The competition between intramolecular cyclization and intermolecular reactions or hydrogen transfer is a key aspect of their reactivity.

In ionic cyclizations , such as the intramolecular SN2 reaction, the primary intermediate is the ammonium (B1175870) salt formed after the piperidine nitrogen attacks the chloropropyl chain. This intermediate is then typically deprotonated to yield the final bicyclic product. In reactions proceeding through an SN1 mechanism, a carbocation intermediate would be formed at the propyl chain, which would then be attacked by the piperidine nitrogen.

In electroreductive cyclizations , a radical anion can be formed from the starting material in the initial reduction step. nih.gov This nucleophilic radical anion can then attack the terminal dihaloalkane, leading to a radical intermediate. A subsequent one-electron reduction provides an anion intermediate, which then undergoes cyclization. nih.gov

Reaction TypeKey Intermediate(s)Subsequent Reactivity
Radical CyclizationCarbon-centered radicalIntramolecular attack on nitrogen or hydrogen abstraction
SN2 CyclizationTransition stateDirect formation of the bicyclic product
SN1 CyclizationCarbocationNucleophilic attack by the piperidine nitrogen
Electroreductive CyclizationRadical anion, radical, anionSequential reduction and intramolecular nucleophilic attack

Transition State Analysis and Reaction Energetics

Computational chemistry plays a crucial role in understanding the mechanisms of cyclization reactions by allowing for the analysis of transition states and reaction energetics. e3s-conferences.org For the intramolecular N-alkylation of this compound, density functional theory (DFT) calculations can be employed to model the transition state of the SN2 reaction.

These calculations can provide valuable information about the geometry of the transition state, including the bond lengths of the forming C-N bond and the breaking C-Cl bond. The activation energy for the reaction can also be calculated, providing insight into the reaction rate. By comparing the energies of different possible transition states (e.g., for the formation of different ring sizes or stereoisomers), the selectivity of the reaction can be predicted.

For instance, in related N-alkylation reactions, computational studies have been used to determine the electronic chemical potential, chemical hardness, and electrophilicity of the reactants, which can help in understanding the polar nature of the reaction. mdpi.com

Kinetic Isotope Effects in Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.org In the context of the intramolecular cyclization of this compound, KIEs can be used to distinguish between different possible mechanisms.

For example, a primary kinetic isotope effect would be expected if a C-H bond is broken in the rate-determining step, which could be the case in certain metal-catalyzed C-H amination pathways.

More relevant to the intramolecular SN2 cyclization is the use of secondary kinetic isotope effects. By substituting a hydrogen atom with deuterium (B1214612) at the carbon atom undergoing nucleophilic attack, a secondary KIE can be observed. For an SN2 reaction, a small inverse KIE (kH/kD < 1) is typically expected, as the C-H bonds at the reaction center become more constrained in the transition state. Conversely, for an SN1 reaction, a small normal KIE (kH/kD > 1) is often observed due to the change in hybridization from sp3 to sp2 in the carbocation intermediate.

The magnitude of the chlorine leaving group KIE (k35Cl/k37Cl) can also provide information about the transition state structure. A significant chlorine KIE suggests that the C-Cl bond is substantially weakened in the transition state, which is consistent with both SN1 and SN2 mechanisms where C-Cl bond cleavage is part of the rate-determining step.

Isotopic SubstitutionExpected KIE for SN2 CyclizationMechanistic Insight
Deuterium at the α-carbonSmall inverse (kH/kD < 1)Indicates a constrained transition state with sp3 character.
37Cl leaving groupNormal (k35Cl/k37Cl > 1)C-Cl bond is breaking in the rate-determining step.

Advanced Analytical and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Structural elucidation of 3-(3-Chloropropyl)piperidine would rely on a combination of spectroscopic methods to confirm the connectivity and chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

¹H NMR: A proton NMR spectrum would be essential for confirming the structure. Key expected signals would include multiplets corresponding to the protons on the piperidine (B6355638) ring, signals for the three methylene (B1212753) groups of the chloropropyl chain, and a characteristic signal for the N-H proton of the secondary amine. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight unique carbon atoms in the molecule: five from the piperidine ring and three from the chloropropyl side chain. The chemical shifts would be indicative of their immediate electronic environment.

¹⁵N NMR: Nitrogen-15 NMR, though less common, could provide information about the electronic environment of the nitrogen atom within the piperidine ring.

No peer-reviewed experimental NMR data for this compound is currently available in the public domain.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine ring and chloropropyl chain.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloroalkane functional group.

Specific, experimentally-derived FTIR spectra for this compound are not available in surveyed databases.

Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.

Expected Molecular Ion: For this compound (C₈H₁₆ClN), the monoisotopic mass is approximately 161.10 g/mol . The mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound, with the [M+2]⁺ peak having roughly one-third the intensity of the molecular ion peak [M]⁺.

Fragmentation: Common fragmentation pathways in GC-MS (Electron Ionization) would likely involve the loss of the chlorine atom, cleavage of the propyl side chain, and fragmentation of the piperidine ring. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 162.11.

Validated mass spectra and detailed fragmentation analyses for this compound have not been published.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for qualitative analysis. A typical TLC analysis would involve spotting the compound on a silica (B1680970) gel plate and eluting with a suitable solvent system (e.g., a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol). The retention factor (Rf) value would depend on the specific mobile phase composition. Visualization could be achieved using UV light if the compound is UV-active, or by staining with reagents such as potassium permanganate (B83412) or ninhydrin (B49086) (which reacts with the secondary amine).

No specific TLC conditions or Rf values for this compound are documented in the literature.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise method for purity determination and quantitative analysis. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, although charged aerosol detectors (CAD) or mass spectrometers (LC-MS) could also be used, especially given the compound's lack of a strong chromophore.

Specific HPLC methods, including column specifications, mobile phase compositions, and retention times, have not been published for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. For piperidine-containing compounds, single-crystal X-ray diffraction analysis typically reveals that the piperidine ring adopts a stable chair conformation. This conformation minimizes steric strain and is a fundamental aspect of its structural chemistry. iucr.orgrsc.org

Table 1: Illustrative Crystallographic Data for 1-(3-Chloropropyl)piperidin-1-ium Tetraphenylborate. researchgate.netdntb.gov.ua
ParameterValue
Chemical FormulaC₃₂H₃₇BClN
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.7303(6)
b (Å)9.1129(3)
c (Å)19.9295(8)
β (°)109.143(2)
Volume (ų)2698.9(2)
Z (Formula units/cell)4

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For piperidine derivatives, DFT calculations are routinely employed to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties. researchgate.net A common level of theory used for such studies is B3LYP with a 6-31G(d,p) or higher basis set. semanticscholar.orginpressco.comresearchgate.net

These calculations provide valuable data on:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Global Reactivity Descriptors: Parameters such as chemical hardness, potential, and electrophilicity are derived from orbital energies to quantify the molecule's reactivity. nih.gov

Table 2: Typical Parameters in DFT Studies of Piperidine Derivatives.
ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationB3LYP/6-311G(d,p)Lowest energy conformation, bond lengths, angles.
Electronic PropertieswB97XD/6-311++G(d,p)HOMO/LUMO energies, dipole moment, charge distribution. nih.gov
Reactivity AnalysisB3LYP/6-31+G(d)Global reactivity descriptors, interaction energies. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and interactions with their environment. dntb.gov.ua For a flexible molecule like this compound, MD simulations can model:

Conformational Flexibility: The dynamic interconversion between different chair and boat conformations of the piperidine ring, as well as the rotation of the 3-chloropropyl side chain.

Solvent Effects: How the molecule interacts with solvent molecules and how this affects its preferred conformation.

Binding Interactions: When studying potential pharmaceutical applications, MD simulations can model the binding of the molecule to a biological target, such as a receptor or enzyme, revealing the stability of the complex and key intermolecular interactions over time. nih.gov Studies on related piperidine derivatives have used MD simulations of up to 100 ns to confirm the stability of ligand-protein binding poses obtained from molecular docking. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using computational methods provides powerful support for the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the gold standard for these predictions. nih.gov

The process involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311G(d,p)) and then calculating the NMR shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS). The high accuracy of GIAO-DFT calculations, with mean absolute errors often below 1.5 ppm for ¹³C shifts, makes this technique invaluable for distinguishing between isomers or confirming complex structural assignments. researchgate.net

Understanding the non-covalent interactions that govern how molecules recognize each other and pack in the solid state is critical. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two computational methods that provide quantitative and visual insights into these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and non-covalent interactions. researchgate.net The analysis identifies critical points in the electron density, where the gradient is zero. A bond critical point (BCP) found between two atoms indicates an interaction path. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent). mdpi.com This method has been applied to piperidinium (B107235) salts to investigate the nature of bonding between the cationic and anionic fragments. mdpi.com

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidinium Salt. mdpi.com
Interaction TypePercentage Contribution (%)
H···H~50-60%
C···H / H···C~15-25%
O···H / H···O~10-15%
N···H / H···N~5-10%

Viscometric Analysis for Polymeric Derivatives

Should this compound be used as a monomer or a functional side group in the synthesis of polymers, viscometric analysis would be an essential characterization technique. Viscometry measures the viscosity of a polymer solution, which is highly dependent on the size, shape, and molecular weight of the polymer chains. youtube.com

By measuring the viscosity of dilute polymer solutions at various concentrations and extrapolating to zero concentration, the intrinsic viscosity [η] can be determined. This value is related to the polymer's average molecular weight through the Mark-Houwink-Sakurada equation. This technique is crucial for quality control and for understanding how the polymer's structure, including the presence of the piperidine side chains, affects its hydrodynamic volume and behavior in solution. wyatt.comresearchgate.net While specific studies on polymeric derivatives of this compound are not prominent, this method remains a standard and vital tool for the characterization of such novel materials. mdpi.commdpi.com

Future Directions in 3 3 Chloropropyl Piperidine Research

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more environmentally friendly and economically viable methods for synthesizing 3-(3-Chloropropyl)piperidine and its derivatives. ajchem-a.com This aligns with the broader principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. figshare.comnih.gov

Key areas of focus will include:

Biocatalysis: The use of enzymes, such as lipases or transaminases, offers a promising green alternative to traditional chemical catalysts. rsc.orgresearchgate.netsemanticscholar.org Biocatalytic methods can provide high stereo- and regioselectivity under mild reaction conditions, potentially simplifying purification processes and reducing environmental impact. chemistryviews.orgrsc.org Research into engineering enzymes specifically for the synthesis of functionalized piperidines could lead to highly efficient and sustainable production routes. chemistryviews.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, represent a powerful tool for improving atom economy and streamlining synthesis. researchgate.net

Renewable Feedstocks: Investigating pathways to synthesize the piperidine (B6355638) core from renewable resources instead of petroleum-based starting materials is a long-term goal for sustainable chemistry.

Sustainable Synthesis ApproachPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild conditions, reduced wasteEnzyme discovery and engineering for piperidine synthesis chemistryviews.orgrsc.org
Multicomponent Reactions (MCRs)High atom economy, reduced steps, molecular diversity researchgate.netDesign of novel MCRs for functionalized piperidines
Use of Greener SolventsReduced environmental impact, improved safetyExploring reactions in water or other benign solvents ajchem-a.com

Exploration of New Chemical Transformations

The inherent reactivity of the this compound scaffold, featuring a secondary amine and an alkyl chloride, provides fertile ground for exploring novel chemical transformations. Future work will expand beyond simple N-alkylation and nucleophilic substitution.

Promising research avenues include:

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form new carbon-nitrogen and carbon-carbon bonds at the piperidine nitrogen or along the chloropropyl side chain. rsc.orgrsc.org This would enable the synthesis of complex molecular architectures that are currently difficult to access.

C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring is a cutting-edge area of organic synthesis. Developing methods for the selective α-functionalization of N-alkyl piperidines would provide a powerful tool for creating novel derivatives. acs.org

Radical-Mediated Reactions: The use of radical chemistry can open up new pathways for functionalizing the piperidine core, including the introduction of complex substituents through radical cross-coupling. chemistryviews.org

Expanded Utility as a Chemical Precursor in Diverse Fields

While this compound is already recognized as a valuable intermediate, particularly in pharmaceuticals, its application as a chemical precursor is expected to broaden significantly. innospk.com The focus will be on leveraging its structure as a privileged building block to create novel, high-value molecules. csmres.co.uk

Future applications may include:

Medicinal Chemistry: The piperidine motif is a common feature in many bioactive molecules and approved drugs. ajchem-a.com Research will continue to utilize this compound to synthesize novel compounds targeting a wide range of diseases, moving beyond its current use in neurological disorder research. nih.govwhiterose.ac.uk Its three-dimensional structure is particularly valuable in fragment-based drug discovery for creating molecules that can better interact with biological targets. nih.gov

Agrochemicals: The piperidine ring is also present in various pesticides, including fungicides and insecticides. rhhz.net Future research could focus on synthesizing new derivatives of this compound to develop next-generation agrochemicals with improved efficacy and better environmental profiles. nih.gov

Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and functional materials. The piperidine ring can impart specific properties such as basicity, solubility, and binding capabilities.

FieldCurrent ApplicationFuture Research Direction
Medicinal ChemistryIntermediate for neurological drugs innospk.comDevelopment of 3D fragments for diverse therapeutic targets nih.govwhiterose.ac.uk
AgrochemicalsScaffold for fungicides and insecticides rhhz.netSynthesis of novel pesticides with enhanced potency and safety nih.gov
Materials ScienceLimited/ExploratoryUse as a monomer for creating functional polymers and materials

Advanced Mechanistic Studies and Computational Modeling

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced computational chemistry techniques, such as Density Functional Theory (DFT), will play a pivotal role in this endeavor. researchgate.netrsc.org

Key areas for investigation include:

Reaction Pathway Analysis: Computational modeling can be used to map out the energy profiles of reactions, identifying transition states and intermediates. researchgate.net This knowledge can help explain observed selectivity and provide insights into how to improve reaction conditions.

Predictive Modeling: By simulating the reactivity of this compound with various reagents, computational models can help predict the outcome of new reactions, thereby accelerating the discovery process and reducing the need for extensive empirical screening. mdpi.com

Stereoselectivity Studies: For reactions that generate chiral centers, computational studies can elucidate the origins of stereoselectivity, guiding the development of highly enantioselective synthetic methods. acs.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the potential industrial demand for this compound and its derivatives, future research will increasingly focus on scalable and efficient manufacturing processes. The integration of flow chemistry and automation offers a transformative approach to chemical synthesis. springerprofessional.de

Benefits and research directions include:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction parameters and the safe use of highly reactive intermediates. acs.org

Scalability: Processes developed in lab-scale flow reactors can often be scaled up more easily and reliably than batch processes, facilitating a smoother transition from research to production.

Automation and High-Throughput Experimentation: Automated synthesis platforms can perform numerous reactions in parallel, enabling rapid optimization of reaction conditions and the creation of large libraries of derivatives for screening purposes. atomfair.combiovanix.cominnovationnewsnetwork.comnus.edu.sgcognit.ca This technology will accelerate the discovery of new applications for the this compound scaffold. innovationnewsnetwork.com

By pursuing these future research directions, the scientific community can continue to build upon the foundation of knowledge surrounding this compound, paving the way for new discoveries and innovations across multiple disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.